3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
Overview
Description
3-Bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a chemical compound characterized by its bromine and amine groups attached to a pyridine ring, which is further connected to a piperidine ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperidine nucleus, have been found to target various proteins and enzymes, including serine/threonine-protein kinase b-raf .
Mode of Action
It is known that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that it may interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, such as the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is highly soluble , which may influence its bioavailability.
Result of Action
It is known that the compound is a basic building block for making protein degrader libraries , suggesting that it may have a role in protein degradation.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride typically involves multiple steps, starting with the bromination of pyridine to introduce the bromine atom. Subsequent reactions include the formation of the amine group and its attachment to the piperidine ring. The final step involves the formation of the dihydrochloride salt through acidification.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Reduction of the bromine atom to form a hydrogenated product.
Substitution: Replacement of the bromine atom with other functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate the interactions of brominated compounds with biological systems.
Industry: In the chemical industry, it is used as an intermediate in the production of other valuable chemicals.
Comparison with Similar Compounds
3-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
3-Iodo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
Uniqueness: 3-Bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is unique due to its bromine atom, which imparts different chemical and biological properties compared to its chloro, iodo, and fluoro analogs. This difference can lead to variations in reactivity, stability, and biological activity.
Properties
IUPAC Name |
3-bromo-N-piperidin-4-ylpyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.2ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQZONKVPSLJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=CC=N2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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